Hydroxy hypochlorite

Description

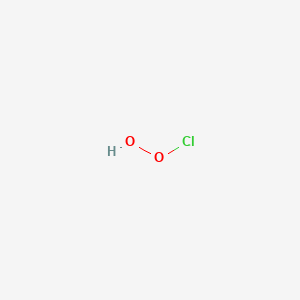

Structure

3D Structure

Properties

CAS No. |

67952-07-2 |

|---|---|

Molecular Formula |

ClHO2 |

Molecular Weight |

68.46 g/mol |

IUPAC Name |

hydroxy hypochlorite |

InChI |

InChI=1S/ClHO2/c1-3-2/h2H |

InChI Key |

HSLBPQGVXMOSRA-UHFFFAOYSA-N |

Canonical SMILES |

OOCl |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hydroxy Hypochlorite

Reaction of Hydrogen Peroxide with Hypochlorous Acid and Hypochlorite (B82951) Salts

A well-documented reaction occurs between hydrogen peroxide (H₂O₂) and hypochlorite salts, such as sodium hypochlorite (NaOCl), or its corresponding acid, hypochlorous acid (HOCl). youtube.comquora.comquora.com This reaction is generally characterized by the production of singlet oxygen (¹O₂), a highly reactive form of oxygen, along with water and a chloride salt. youtube.comwikipedia.org

NaOCl + H₂O₂ → ¹O₂ + NaCl + H₂O wikipedia.org

Similarly, with hypochlorous acid, the reaction is:

HOCl + H₂O₂ → ¹O₂ + HCl + H₂O quora.com

While the final products are stable molecules, the mechanism may involve a transient intermediate such as chlorohydroperoxide (HOOCl) or a related species like HO-OCl. researchgate.net Studies using spin-trapping agents have demonstrated that the reaction between hypochlorite and hydrogen peroxide can produce hydroxyl radicals, suggesting a complex mechanism with various reactive intermediates. researchgate.net The reaction can be vigorous, with significant bubbling due to the release of oxygen gas, particularly when using concentrated solutions of the reactants. youtube.comquora.com

Formation from Alkenes

Another pathway involves the formation of β-halohydroperoxides, a class of compounds that includes chlorohydroperoxides. These can be synthesized by reacting an alkene with hydrogen peroxide in the presence of a halogenating agent, such as a 1,3-dihalo-5,5-dimethylhydantoin. cdnsciencepub.com These reactions can be regioselective, yielding specific isomers of the resulting chlorohydroperoxide. cdnsciencepub.comcdnsciencepub.com

Intermediates from Hydroperoxyacetals

Research has also pointed to the formation of secondary chloroperoxides, which are structurally related to hydroxy hypochlorite, as transient species. These intermediates are formed during the reaction of hydroperoxyacetals with hypochlorites like calcium hypochlorite (Ca(OCl)₂) or tert-butyl hypochlorite (t-BuOCl). nih.govunl.edu These chloroperoxide intermediates are highly unstable and readily fragment to form esters. nih.gov

| Precursor Group | Specific Precursors/Reactants | Pathway |

| Peroxides | Hydrogen Peroxide (H₂O₂) | Reaction with hypochlorites |

| Hypochlorites | Sodium Hypochlorite (NaOCl), Hypochlorous Acid (HOCl) | Reaction with hydrogen peroxide |

| Olefins | Alkenes | Reaction with H₂O₂ and a halogenating agent |

| Oxygenated Hydroperoxides | Hydroperoxyacetals | Reaction with hypochlorites to form transient chloroperoxides |

Role of Catalysts in Hydroxy Hypochlorite Formation

Catalysis in Related Formation and Decomposition Reactions

While direct catalytic synthesis of hydroxy hypochlorite is not established, catalysts play a role in reactions involving its potential precursors and related structures.

Hypochlorite-Mediated Dehydration: The conversion of hydroperoxyacetals to esters can be accomplished using stoichiometric amounts of calcium hypochlorite or, significantly, with catalytic amounts of tert-butyl hypochlorite. nih.gov This suggests a catalytic cycle where the hypochlorite facilitates the formation and subsequent fragmentation of a chloroperoxide intermediate. nih.gov

Enzymatic Catalysis: Certain enzymes can catalyze reactions involving precursors to chlorohydroperoxides. For instance, chloroperoxidase, an enzyme found in the fungus Caldariomyces fumago, catalyzes chlorination and bromination reactions using hydrogen peroxide and halide ions. journalcra.com This demonstrates a biological system where a catalyst (the enzyme) mediates the reaction between a peroxide and a halide, the fundamental components for forming a species like this compound.

Transition Metal Catalysis: Transition metal ions such as iron(II) and iron(III) are well-known catalysts for reactions involving peroxides, most notably in Fenton and Fenton-like reactions which generate highly reactive hydroxyl radicals. researchgate.net In systems containing both hydrogen peroxide and chloride ions, metal-catalyzed hydroxyl radical formation can lead to subsequent reactions with chloride, producing chlorine atoms. nih.gov Although this does not directly form this compound, it highlights the catalytic role of metals in activating its precursors for complex radical chemistry. researchgate.net

Chemical Reactivity and Mechanistic Roles of Hydroxy Hypochlorite

Hydroxy Hypochlorite (B82951) as an Oxidizing Agent

Hydroxy hypochlorite is a potent oxidizing agent, a characteristic that makes it an effective bleaching and disinfecting agent. wikipedia.orgbyjus.com Its oxidizing power stems from the chlorine atom having a +1 oxidation state, making it readily accepting of electrons. In acidic conditions, its oxidative strength is enhanced. wikipedia.org It is considered the strongest oxidizing agent among the chlorine oxyanions under standard conditions. wikipedia.orgstackexchange.com This reactivity allows it to participate in a wide range of chemical transformations, from industrial applications to biological processes. wikipedia.org For instance, in organic chemistry, it can be used to oxidize primary alcohols to carboxylic acids. byjus.com

This compound initiates the degradation of various organic and inorganic compounds through several mechanisms. Its reactions with organic molecules often involve the cleavage of chemical bonds, leading to the breakdown of larger molecules into smaller, often less harmful, substances. For example, it can oxidize sulfhydryl groups in enzymes, leading to their inactivation. patsnap.com

In the degradation of complex organic molecules like dyes, the reaction can proceed through multiple competitive pathways. The significance of each pathway is often dependent on the pH of the solution, which dictates the relative concentrations of this compound and its conjugate base, the hypochlorite ion. nih.gov Studies on the oxidation of the dye Amaranth show that both species can initiate the degradation process, with the reaction being faster with this compound. nih.gov The degradation of heme, a component of hemoglobin, by this compound involves the cleavage of the porphyrin ring, leading to the release of iron. nih.gov This process is initiated by the binding of this compound to the heme molecule, followed by a series of reactions that break the carbon-methene bridges of the ring structure. nih.gov

The table below summarizes the second-order rate coefficients for the oxidation of Amaranth dye.

| Oxidizing Species | Second-Order Rate Coefficient (M⁻¹ s⁻¹) |

| Hypochlorite ion (OCl⁻) | 1.9 |

| Hypochlorous acid (HOCl) | 23.2 |

The oxidizing nature of this compound is fundamentally driven by electron transfer processes. In these reactions, this compound acts as an electron acceptor, becoming reduced in the process. The efficiency of these electron transfer reactions can be influenced by various factors, including the presence of catalysts and the pH of the medium. rsc.org

In some systems, photo-induced electron transfer (PET) can be inhibited by the presence of this compound. For instance, in a specially designed donor-acceptor molecule, the fluorescence is initially quenched due to PET. researchgate.net However, the addition of sodium hypochlorite oxidizes the donor part of the molecule, inhibiting the PET process and causing an enhancement in fluorescence. researchgate.net

The electrochemical synthesis of hypochlorite itself involves electron transfer at an anode, where chloride ions are oxidized. rsc.org The specific product, whether chlorine gas, hypochlorous acid, or hypochlorite, is dependent on the pH of the electrolyte. rsc.org

This compound can lead to the formation of various reactive oxygen species (ROS), which are highly reactive chemical species containing oxygen. ahajournals.org These ROS can include singlet oxygen, peroxyl radicals, and alkoxyl radicals. nih.gov The interaction of this compound with other molecules, such as hydrogen peroxide or organic hydroperoxides, is a key pathway for ROS generation. nih.gov

When this compound reacts with hydrogen peroxide, it primarily produces singlet oxygen. nih.gov In contrast, its reaction with organic hydroperoxides like tert-butyl hydroperoxide results in the formation of peroxyl and/or alkoxyl radicals with minimal singlet oxygen production. nih.gov The reaction between hypochlorite and superoxide (B77818) radical has also been identified as a source of ROS. digitellinc.com

The table below outlines the ROS generated from the reaction of this compound with different peroxides.

| Reactant | Primary ROS Generated |

| Hydrogen Peroxide | Singlet Oxygen |

| tert-Butyl Hydroperoxide | Peroxyl and/or Alkoxyl Radicals |

| Methyl Linoleate Hydroperoxide | Peroxyl and/or Alkoxyl Radicals |

This compound as a Source of Radical Species

Beyond its role in generating ROS, this compound is a significant source of other radical species, particularly hydroxyl radicals and chlorine radicals. These radicals are highly reactive and play a crucial role in various chemical and biological processes.

Hydroxyl radicals (•OH) are among the most reactive oxygen species and can be generated from this compound through several pathways. wikipedia.org The reaction of hypochlorite with hydrogen peroxide is a known source of hydroxyl radicals. researchgate.net This reaction is significant in environmental chemistry as a potential source of these powerful oxidants. researchgate.net

Another important pathway for hydroxyl radical generation is the reaction of this compound with certain metal ions, in a process analogous to the Fenton reaction. nih.govwikipedia.org For example, the reaction of this compound with ferrocyanide, an iron(II) complex, produces free hydroxyl radicals with a notable yield. nih.gov This reaction is significantly faster than the corresponding reaction with hydrogen peroxide. nih.gov

Photolysis, the process of chemical decomposition by light, is another means of generating hydroxyl radicals from this compound. mdpi.comnih.gov Ultraviolet (UV) irradiation of solutions containing this compound leads to the cleavage of the molecule, forming both hydroxyl and chlorine radicals. mdpi.com The quantum yield for this reaction, a measure of its efficiency, is dependent on the wavelength of the light used. mdpi.com

The table below shows the quantum yield for hydroxyl radical formation from the photolysis of this compound at different wavelengths.

| Wavelength (nm) | Quantum Yield (Φ) |

| 253.4 | 0.278 |

| 313 | 0.127 |

| 365 | 0.08 |

The production of chlorine radicals is a key feature of advanced oxidation processes that utilize the photolysis of chlorine-containing compounds. wisc.edu These highly reactive chlorine species contribute to the degradation of organic contaminants in water treatment processes. wisc.edu The reaction of superoxide radicals with hypochlorous acid can also lead to the generation of various reactive chlorine species, including Cl•. digitellinc.com

The formation of chlorine radicals is also implicated in the broader chemistry of hypochlorite solutions, where they can participate in complex reaction networks, including the formation of other reactive chlorine species and their subsequent reactions with organic and inorganic compounds. researchgate.netuic.edu

Mechanisms of OCl• Radical Formation

Hypochlorous acid can serve as a precursor to the formation of free radicals, which are highly reactive species with unpaired electrons. researchgate.net These radicals can be generated through the interaction of HOCl with various biological molecules, including amino acids, proteins, and nucleotides. researchgate.net The formation of these radicals is implicated in halogenative stress, a condition associated with several diseases. researchgate.net

Participation of Hypochlorous Acid in Halogenation Reactions

Hypochlorous acid and its conjugate base, hypochlorite (OCl-), are key participants in halogenation reactions, particularly chlorination. These reactions can proceed through either electrophilic or nucleophilic pathways, depending on the nature of the substrate and the reaction conditions.

Electrophilic Chlorination Mediated by Hypochlorous Acid

In aqueous solutions, hypochlorous acid exists in equilibrium with other species, including molecular chlorine (Cl₂) and dichlorine monoxide (Cl₂O). nih.govresearchgate.net While HOCl itself can act as a chlorinating agent, computational studies suggest that Cl₂ and Cl₂O are the primary electrophilic agents in many reactions, such as the electrophilic addition to olefins. nih.govresearchgate.net The reactivity of these species is influenced by environmental factors like pH and the concentration of the chlorinating agents. nih.govresearchgate.net

Hypochlorous acid can react with a variety of organic compounds. For instance, it readily reacts with amino acids that have amino group side-chains, leading to the formation of organic chloramines. wikipedia.org It can also chlorinate aromatic amino acids like tryptophan and tyrosine. nih.gov The reaction with sulfur-containing amino acids such as cysteine and methionine is particularly rapid. nih.gov

| Substrate | Product Type | Key Reactive Species |

|---|---|---|

| Olefins | Chlorohydrins | Cl₂, Cl₂O |

| Amines/Amino Acids | Chloramines | HOCl |

| Aromatic Amino Acids (e.g., Tyrosine) | Chlorinated Aromatics (e.g., 3-chlorotyrosine) | HOCl |

| Sulfur-containing Amino Acids (e.g., Cysteine) | Sulfenyl chlorides (intermediate) | HOCl |

Nucleophilic Attack Pathways Involving Hypochlorous Acid

While hypochlorous acid is often considered an electrophile, its conjugate base, the hypochlorite ion (OCl-), can act as a nucleophile. digitellinc.com This nucleophilic character is unexpected given its oxidative properties but has been proposed to explain certain reactions, such as those with aldehydes. digitellinc.com The lone pair of electrons on the oxygen atom allows the hypochlorite ion to attack electron-deficient centers. digitellinc.com

The relative nucleophilicity of species in chlorine solutions has been investigated, confirming that hypochlorite is nucleophilic relative to hypochlorous acid. digitellinc.com This dual reactivity—electrophilic character of HOCl and nucleophilic character of OCl- —is a key feature of its chemistry.

Disproportionation and Decomposition Reactions of Hypochlorous Acid

Hypochlorous acid is an unstable compound that can undergo decomposition and disproportionation reactions. wikipedia.orgwikipedia.org In aqueous solutions, it can decompose into chlorate (B79027) and oxygen. researchgate.netrsc.org The pathways for these decomposition reactions are complex and can proceed through various intermediates. researchgate.netrsc.org At neutral pH, the reaction is initiated by a fast equilibrium between HOCl, OCl-, Cl₂O, and other chlorine species. researchgate.netrsc.org The rate of chlorate or oxygen formation is highest around pH 7.1. researchgate.netrsc.org

The decomposition of hypochlorous acid can also be accelerated by the presence of light or transition metal oxides, leading to the formation of hydrochloric acid and oxygen. wikipedia.org

In concentrated solutions, the hypochlorite ion has a tendency to disproportionate, forming chlorate and chloride ions. nih.gov This reaction is generally slow at room temperature but becomes rapid at elevated temperatures. nih.gov

| Reaction Type | Reactant(s) | Products | Conditions |

|---|---|---|---|

| Decomposition | HOCl/OCl⁻ | Chlorate (ClO₃⁻), Oxygen (O₂) | Aqueous solution, neutral pH |

| Accelerated Decomposition | HOCl | Hydrochloric acid (HCl), Oxygen (O₂) | Presence of light or transition metal oxides |

| Disproportionation | OCl⁻ | Chlorate (ClO₃⁻), Chloride (Cl⁻) | Concentrated solutions, elevated temperatures |

Spectroscopic Characterization Approaches for Hydroxy Hypochlorite

Theoretical Prediction of Spectroscopic Signatures of Hypochlorous Acid

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of transient molecules like hypochlorous acid, offering insights that can guide and complement experimental studies.

Theoretical calculations have been instrumental in predicting the vibrational frequencies of hypochlorous acid. These predictions are vital for interpreting experimental infrared (IR) and Raman spectra. The fundamental vibrational modes of HOCl include the O-H stretch, the H-O-Cl bend, and the O-Cl stretch.

The NIST WebBook provides a compilation of experimental and theoretical vibrational data for hypochlorous acid in the gas phase and in various matrices. nist.gov In the gas phase, the OH stretching mode is observed around 3609 cm⁻¹, the bending mode at approximately 1239 cm⁻¹, and the OCl stretching mode near 724 cm⁻¹. nist.gov Raman spectra of hypochlorite (B82951) solutions show a peak for HOCl at 726 cm⁻¹, which is attributed to the O-Cl stretching vibration. researchgate.net

| Vibrational Mode | Gas Phase (IR) nist.gov | Argon Matrix (IR) nist.gov | Aqueous Solution (Raman) researchgate.net |

|---|---|---|---|

| O-H Stretch | ~3609 cm⁻¹ | ~3581 cm⁻¹ | Not readily observed |

| H-O-Cl Bend | ~1239 cm⁻¹ | ~1239 cm⁻¹ | Not readily observed |

| O-Cl Stretch | ~724 cm⁻¹ | ~728 cm⁻¹ | 726 cm⁻¹ |

Theoretical studies have also been conducted to model the ultraviolet-visible (UV-Vis) absorption spectrum of hypochlorous acid. Ab initio SCF-CI calculations predicted a single peak in the UV photoabsorption spectrum at 220 nm. nasa.gov Experimental measurements have shown that the UV absorption spectrum of HOCl is continuous with a primary maximum around 235-242 nm and a weaker, secondary peak near 290-304 nm. researchgate.netnasa.govresearchgate.netresearchgate.net The difference between early theoretical predictions and experimental data highlights the complexity of modeling electronically excited states for such molecules.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

|---|---|---|

| ~237 nm | 102 M⁻¹cm⁻¹ | researchgate.net |

| 242 nm | (2.1 ± 0.3) x 10⁻¹⁹ cm²/molecule | nasa.gov |

| ~289 nm | 36.1 M⁻¹cm⁻¹ | researchgate.net |

| 292 nm | Not specified | ncsu.edu |

| 304 nm | Not specified | nasa.gov |

Direct NMR spectroscopic characterization of hypochlorous acid is challenging due to its high reactivity and instability. However, NMR spectroscopy has been employed to study the reactions of HOCl with various biomolecules. For instance, ¹H NMR has been used to investigate the degradation of N-acetyl groups in synovial fluids by HOCl, where the formation of acetate (with a signal at 1.90 ppm) and a transient chlorinated product (around 2.35 ppm) were observed. nih.govnih.gov While these studies provide indirect evidence of HOCl's presence and reactivity, theoretical predictions of its NMR parameters (chemical shifts and coupling constants) remain an area for further investigation.

Advanced Experimental Spectroscopic Techniques for Transient Species Detection

The fleeting existence of hypochlorous acid necessitates the use of specialized experimental techniques that can trap and analyze this transient species or monitor its rapid reaction dynamics.

Matrix isolation is a powerful technique for studying reactive species. It involves trapping the molecule of interest in an inert solid matrix, typically a noble gas like argon or neon, at very low temperatures. This isolation prevents the reactive molecules from interacting with each other, allowing for their spectroscopic characterization.

Infrared spectra of hypochlorous acid have been successfully obtained using matrix isolation techniques. nist.govacs.org These studies have provided precise measurements of the vibrational frequencies of HOCl in an inert environment, which are in good agreement with gas-phase data and theoretical predictions. For example, in an argon matrix, the O-H stretch, bend, and O-Cl stretch were observed at approximately 3581 cm⁻¹, 1239 cm⁻¹, and 728 cm⁻¹, respectively. nist.gov

Time-resolved spectroscopy techniques, such as stopped-flow spectrophotometry, are essential for studying the kinetics and mechanisms of fast reactions involving hypochlorous acid. nih.gov By rapidly mixing reactants and monitoring the change in absorbance over time, researchers can determine reaction rates and identify transient intermediates.

For example, stopped-flow with spectrophotometric detection has been used to measure the rapid reaction of HOCl with biologically important molecules like glutathione and ascorbate. nih.gov These studies provide critical insights into the reaction dynamics of hypochlorous acid, which are fundamental to understanding its role in various chemical and biological systems.

In-depth Analysis Reveals Scarcity of Mass Spectrometric Data for Hydroxy Hypochlorite

Despite its formal chemical identity, a comprehensive review of scientific literature and chemical databases reveals a significant lack of available mass spectrometric data for the compound this compound (CAS 67952-07-2).

This compound, with the chemical formula ClHO₂, is a recognized chemical entity. However, extensive searches for its spectroscopic characterization, specifically using mass spectrometry, have yielded no detailed research findings, experimental data, or theoretical predictions. This scarcity of information prevents a detailed discussion on its mass spectrometric identification in complex mixtures as per the requested outline.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about a compound's molecular weight and structure through its fragmentation patterns. The identification of any compound in a complex mixture using mass spectrometry relies on the availability of reference spectra or a predictable fragmentation behavior. In the case of this compound, this foundational data appears to be absent from the public scientific domain.

While research exists on the mass spectrometric analysis of related chlorine-containing species, such as hypochlorous acid (HOCl) and various chlorine oxides, this information cannot be accurately extrapolated to predict the specific behavior of this compound under mass spectrometric conditions. The stability, ionization, and subsequent fragmentation of a molecule are highly dependent on its precise chemical structure.

The absence of research articles and spectral data for this compound suggests that the compound may be highly unstable, transient, or has not been the subject of dedicated analytical investigation using mass spectrometry. Without such fundamental data, any discussion on its mass spectrometric identification would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested detailed article focusing solely on the mass spectrometric characterization of this compound cannot be generated at this time due to the lack of available scientific research and data.

Environmental and Atmospheric Chemical Significance of Hydroxy Hypochlorite

Hydroxy Hypochlorite (B82951) in Aqueous Environmental Systems

The primary relevance of the ClO₂ formula in aqueous environments relates to the chlorite (B76162) ion, a known disinfection byproduct.

Role of Hydroxy Hypochlorite in Natural Water Chemistry

The chlorite ion (ClO₂⁻) is not a common naturally occurring species in most natural waters. Its presence is almost exclusively linked to anthropogenic activities, specifically water disinfection processes. mdpi.comes.govt.nz Natural sources of chloride, the precursor to many chlorine-based disinfectants, include the weathering of rocks and soils and atmospheric deposition. acs.org However, the transformation of these chlorides into chlorite requires specific oxidative conditions not typically found in natural water bodies.

Chlorite's behavior in water is influenced by pH. In acidic solutions, chlorite forms chlorous acid (HClO₂), which is unstable and rapidly disproportionates into chlorine dioxide, chlorate (B79027), and chloride. nih.gov In alkaline aqueous solutions, the chlorite ion is very stable. nih.gov

When chlorine dioxide is used for water purification, it rapidly decomposes into chlorite, chlorate, and chloride ions, with chlorite being the main resulting species. who.int Studies have shown that approximately 70% of the chlorine dioxide used in water treatment can be converted to chlorite. canada.ca

Interactive Table: Chlorite in Water Systems

| Parameter | Description | Reference(s) |

| Primary Source | Disinfection byproduct from chlorine dioxide use. | who.intwikipedia.org |

| Natural Occurrence | Rare; primarily from anthropogenic sources. | mdpi.comes.govt.nz |

| Stability | Stable in alkaline water; unstable in acidic water. | nih.gov |

| Decomposition Products | Chlorine dioxide, chlorate, chloride (from chlorous acid). | nih.govwho.int |

Contribution of this compound to Disinfection By-product Formation Pathways

The chlorite ion is itself a significant disinfection byproduct (DBP). Its formation is a primary concern when chlorine dioxide is used as a disinfectant in water treatment plants. wikipedia.orghealth.state.mn.usmdpi.com The U.S. Environmental Protection Agency (EPA) regulates the maximum concentration of chlorite in drinking water. health.state.mn.usnih.gov

Chlorate (ClO₃⁻) is another DBP, and its formation is linked to chlorite. Chlorate can be produced during the decomposition of hypochlorite solutions used for disinfection and also forms from the reaction of chlorine dioxide and chlorite. who.intmdpi.com The presence of chlorite can also influence the formation of other DBPs. For instance, the reaction of chlorite and free chlorine can lead to the formation of chlorate. canada.ca

The formation of various DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs), is a complex process influenced by the type of disinfectant used, the presence of natural organic matter, and water quality parameters like pH. mdpi.comiwaponline.com While chlorine and hypochlorite are major contributors to THM and HAA formation, the use of chlorine dioxide primarily leads to the formation of chlorite and chlorate. health.state.mn.usmdpi.com

This compound in Atmospheric Chemistry

Information on a neutral molecule named "this compound" or "chlorohydroperoxide" (HOOCl) in the atmosphere is extremely limited. The atmospheric chemistry related to the ClO₂ formula primarily involves the chlorite anion (ClO₂⁻) and other chlorine oxides, which are part of complex atmospheric cycles.

Atmospheric Formation Pathways of Gaseous this compound

There is no significant evidence for the direct emission or atmospheric formation of a stable gaseous molecule with the formula ClHO₂. The chlorite ion (ClO₂⁻) is not expected to persist in the atmosphere in its ionic form or as a salt. nih.gov

However, chlorine species are introduced into the atmosphere from various sources, including sea salt aerosols, biomass burning, and volcanic eruptions. oup.comdlr.de These can undergo complex reactions. For instance, gas-phase reactions of hypochlorite (ClO⁻) and chlorite (ClO₂⁻) with ozone have been observed experimentally. acs.org These reactions can lead to the formation of other chlorine-containing radicals and ions.

Recent research has highlighted that biomass burning can be a significant source of atmospheric chlorine, which can then influence atmospheric chemistry. oup.com While specific pathways to a ClHO₂ molecule are not documented, the general atmospheric processing of chlorine involves numerous radical and ionic intermediates. copernicus.orgcopernicus.orgd-nb.info

Photolytic Degradation of this compound in the Troposphere

The photodecomposition of the chlorite ion (ClO₂⁻) in aqueous solutions has been studied. Research shows that chlorite can be decomposed by simulated solar light, breaking down into chloride (Cl⁻) and chlorate (ClO₃⁻). rsc.orgresearchgate.net This process also generates multiple reactive species, including hydroxyl radicals (•OH), ozone (O₃), and chlorine radicals (Cl•). researchgate.net The photolysis of free chlorine (hypochlorous acid and hypochlorite) is an advanced oxidation process that also generates these radicals. nih.gov

The primary photodecomposition reactions of the chlorite ion are wavelength-dependent and can lead to the formation of atomic oxygen. rsc.org This suggests that if chlorite were present in atmospheric water droplets, it could contribute to atmospheric photochemistry. However, data on the gas-phase photolysis of a neutral ClHO₂ molecule is not available. The half-life of chlorine dioxide gas in the presence of sunlight is short, on the order of minutes. regulations.govaip.org

Interactive Table: Photolysis Products of Chlorite Ion

| Product | Phase | Reference(s) |

| Chloride (Cl⁻) | Aqueous | rsc.orgresearchgate.net |

| Chlorate (ClO₃⁻) | Aqueous | rsc.orgresearchgate.net |

| Hydroxyl Radical (•OH) | Aqueous | researchgate.net |

| Ozone (O₃) | Aqueous | researchgate.net |

| Chlorine Radical (Cl•) | Aqueous | researchgate.net |

| Chlorine Oxide Radical (ClO•) | Aqueous | researchgate.net |

Reactions of this compound with Atmospheric Trace Gases

Direct reaction data for a neutral "this compound" molecule with atmospheric trace gases are absent from the scientific literature. However, the reactivity of the chlorite ion (ClO₂⁻) has been studied.

In the gas phase, the chlorite ion reacts efficiently with ozone. acs.org This reaction has two primary outcomes:

Oxidation to the chlorate ion (ClO₃⁻).

Charge transfer to produce the ozonide anion (O₃•⁻) and the neutral chlorine dioxide radical (ClO₂•). acs.org

Lack of Scientific Data Precludes Analysis of this compound's Ecological Role

A thorough review of available scientific literature reveals a significant lack of specific information regarding the chemical compound "this compound" (ClHO₂), also known as chlorohydroperoxide. While the compound is indexed in chemical databases, detailed research on its environmental and atmospheric significance, particularly its ecological implications as a reactive oxidant, is not present in the public domain. Consequently, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

Initial database searches confirm the existence of "this compound" with the CAS number 67952-07-2 and a molecular weight of 68.46 g/mol . nih.gov However, further investigation into its chemical properties, reactivity, and environmental fate yields no specific studies.

Searches for the ecological impact of "this compound" are consistently redirected to information about related but distinct chemical species, namely hypochlorous acid (HOCl) and the hypochlorite anion (ClO⁻). These compounds are well-studied due to their widespread use as disinfectants. rsc.orgd-nb.infoarkema.comwikipedia.orgaaqr.orgmst.dknih.govnih.govcleaninginstitute.orgahajournals.orgresearchgate.netwikipedia.orgifremer.fr The environmental and health impacts of hypochlorite-based products are extensively documented, including their high reactivity with organic matter and potential to form disinfection by-products. arkema.comwikipedia.orgnih.govcleaninginstitute.orgnih.gov

A separate line of inquiry into compounds with the same molecular formula, ClHO₂, leads to information on chlorous acid (HClO₂). Chlorous acid is a weak and unstable acid, and while it is a powerful oxidizing agent, it is distinct from the requested this compound. wikipedia.orgpatsnap.comchemicalbook.comnih.gov

Theoretical atmospheric chemistry studies mention the potential formation of "chlorohydroperoxides" from the reaction of Criegee intermediates with hydrogen chloride. researchgate.netcopernicus.org However, this represents a highly specialized and theoretical niche of atmospheric science and does not provide the broader ecological data required to fulfill the user's request.

Methodological Advancements in Hydroxy Hypochlorite Research

Development of Novel Analytical Methods for Trace Detection of Hypochlorous Acid

The detection of trace amounts of hypochlorous acid is crucial for understanding its role in biological systems and water treatment processes. Due to its high reactivity and short half-life, direct measurement is challenging, leading to the development of highly sensitive and selective indirect methods. frontiersin.orgnih.gov These methods often rely on probes that react with HOCl to produce a measurable signal, such as fluorescence or chemiluminescence. nih.govresearchgate.net

Common analytical techniques include fluorescence spectroscopy, chemiluminescence, chromatography, and electrochemical methods. uq.edu.auresearchgate.net Fluorescent probes are particularly popular for their high sensitivity, selectivity, and suitability for real-time detection in living cells. nih.gov For instance, novel cyanine (B1664457) derivatives have been developed as highly sensitive and selective sensors for hypochlorite (B82951) (ClO⁻), the conjugate base of hypochlorous acid, capable of detecting concentrations in the parts-per-billion (ppb) range. researchgate.net Another approach utilizes a combination of tungsten disulfide (WS₂) quantum dots and luminol (B1675438), which generates an intense chemiluminescent signal in the presence of hypochlorite, achieving a detection limit of 2x10⁻⁶ M. mdpi.com

Recent advancements have also focused on developing methods for simultaneous analysis of HOCl and other related species. A high-performance liquid chromatography (HPLC) method using derivatization with 2,6-dimethylphenol (B121312) (2,6-DMP) has been developed for the simultaneous quantification of chlorine dioxide and hypochlorous acid/hypochlorite in water. jeaht.org

| Method | Probe/Reagent | Detection Principle | Detection Limit | Reference |

|---|---|---|---|---|

| Fluorometry | Cyanine Sensor II | Oxidation of cyanine derivative | 0.598 ppb | researchgate.net |

| Chemiluminescence | WS₂ Quantum Dots + L-012 | Oxidation of WS₂ and reaction with luminol analogue | 2.0 µM (2 x 10⁻⁶ M) | mdpi.com |

| Colorimetry | Cyanine Sensor II | Visible color change upon oxidation | 0.917 ppb | researchgate.net |

| HPLC-UV | 2,6-DMP Derivatization | Chromatographic separation of derivative | 10 mg/L (for hypochlorite) | jeaht.org |

| Quartz Crystal Microbalance (QCM) | Cyanine Sensor II | Mass change on sensor surface | 0.09 ppm | researchgate.net |

Integration of Computational Modeling with Experimental Validation for Hypochlorous Acid Studies

The combination of computational chemistry and experimental work has become indispensable for studying the complex reactions of hypochlorous acid. Density Functional Theory (DFT) is a prominent computational method used to investigate reaction mechanisms, predict transformation products, and calculate reaction energy barriers. acs.orgresearchgate.net These theoretical calculations provide a molecular-level understanding that can be difficult to obtain through experiments alone.

For example, DFT studies have been used to systematically investigate the addition reaction mechanisms of HOCl with model olefins. researchgate.net These studies revealed that the traditionally accepted mechanism involving a chloronium-ion intermediate is not universal and that the reaction pathway depends on the substituents on the olefin. researchgate.net Similarly, computational studies have explored the reactions of HOCl with various amines, with calculations showing that the inclusion of several explicit water molecules in the model is necessary to accurately reproduce experimental reaction barriers in an aqueous environment. researchgate.net

Experimental validation is a critical component of this integrated approach. Computational predictions are often confirmed using techniques like UV/vis spectroscopy, Raman spectroscopy, and product analysis via chromatography and mass spectrometry. acs.org In a study on the N-hydroxyphthalimide catalyzed oxidation by sodium chlorite (B76162), DFT calculations supported a proposed mechanism where chlorine dioxide, not hypochlorite, was the active oxidant, a finding that was corroborated by isotopic labeling and spectroscopic experiments. acs.org

| Research Focus | Computational Method | Experimental Validation Technique(s) | Key Finding | Reference |

|---|---|---|---|---|

| Chlorination of Olefins | DFT | Comparison with known experimental regioselectivity | Reaction mechanism (stepwise vs. concerted) depends on olefin substituents. | researchgate.net |

| Chlorination of Amines | DFT (B2PLYP-D), G3B3 | Comparison with experimental reaction barriers | Explicit water molecules are crucial for accurate modeling of aqueous reaction barriers. | researchgate.net |

| N-Hydroxyphthalimide Catalyzed Oxidation | DFT (UM06-2X) | UV/vis, EPR, Raman spectroscopy, Isotopic Labeling | Chlorine dioxide, not hypochlorite, is the key oxidizing species in the catalytic cycle. | acs.org |

Mechanistic Elucidation through Isotopic Labeling Studies of Hypochlorous Acid Reactions

Isotopic labeling is a powerful technique for tracing the pathways of atoms through complex reactions, providing definitive evidence for proposed mechanisms. numberanalytics.com By substituting atoms like oxygen or chlorine with their heavier isotopes (e.g., ¹⁸O, ³⁷Cl), researchers can track the origin and fate of reactants and intermediates. nih.govresearchgate.net

In the study of hypochlorous acid reactions, ¹⁸O-labeling has been instrumental. For instance, in the reaction of HOCl with unsaturated phosphatidylcholines, the use of H₂¹⁸O confirmed that the oxygen atom incorporated into the resulting chlorohydrin product comes from water, not from the hypochlorous acid itself. nih.gov Similarly, studies on boronate-based probes demonstrated that their oxidation by H¹⁸OCl involves the direct incorporation of the ¹⁸O atom from the oxidant into the final phenolic product. researchgate.netnih.gov This confirmed that these probes could be used to track isotopically labeled oxidants. researchgate.net

Chlorine isotopes (³⁵Cl and ³⁷Cl) are also used to probe reaction mechanisms. asm.orgresearchgate.net The natural abundance ratio of these isotopes serves as a signature that can be monitored using mass spectrometry. The formation of N-chlorotaurine (Cl-tau) by vascular peroxidase 1 was confirmed by detecting the characteristic isotopic signature of ³⁵Cl-tau and ³⁷Cl-tau via mass spectrometry. asm.org This technique provides direct evidence of the formation of specific chlorinated products.

Advanced Kinetic Modeling for Hypochlorous Acid Reaction Systems

Advanced kinetic modeling is essential for understanding and predicting the behavior of complex chemical systems involving hypochlorous acid, such as in advanced oxidation processes (AOPs) for water treatment. nih.govresearchgate.netacs.org These models consist of a series of elementary reaction steps with associated rate constants, allowing for the simulation of reactant decay and product formation over time. nih.gov

Researchers often use specialized software, such as COPASI®, to build and test these complex models against experimental data. mdpi.com For example, a kinetic model involving 144 chemical reactions was developed to describe the photo-activated hypochlorite treatment of Rhodamine B. This model successfully predicted the degradation rates under various temperatures and initial hypochlorite concentrations and was used to determine the rate constants for the reactions of the dye with various reactive oxygen and chlorine species. mdpi.com

In another study, a detailed 11-step kinetic model was developed for the reaction between hypochlorous acid and the chlorite ion. nih.gov By simultaneously fitting 78 kinetic traces to this model, researchers were able to elucidate the pivotal roles of two reactive intermediates, Cl₂O and Cl₂O₂, in controlling the product distribution between chlorine dioxide and the undesirable chlorate (B79027) ion. nih.govacs.org This level of detailed modeling provides clear guidance on how to optimize reaction conditions for practical applications. nih.gov

| Reactants | Product Pathway | Rate Constant (k) | Reference |

|---|---|---|---|

| Rhodamine B + O•⁻ | Degradation | 4.8 x 10⁹ M⁻¹s⁻¹ | mdpi.com |

| Rhodamine B + Cl• | Degradation | 1.45 x 10⁹ M⁻¹s⁻¹ | mdpi.com |

| Rhodamine B + Cl₂•⁻ | Degradation | 2.5 x 10⁷ M⁻¹s⁻¹ | mdpi.com |

| ClO⁻ + hν (solar) | Radical Pathway (O•⁻ + Cl•) | 2.67 x 10⁻⁴ s⁻¹ | mdpi.com |

| Methylene Blue + Cl• | Degradation | 2.8 x 10⁹ M⁻¹s⁻¹ | nih.gov |

Q & A

Q. What experimental design is recommended for optimizing hydroxy hypochlorite concentration in seed germination studies?

A 5×8 orthogonal design is effective, testing five active chlorine concentrations (0–8%) and eight seed-to-solution ratios (e.g., 10:200 to 600:200 per 200 mL). Use a fully randomized layout with four replicates per treatment. Post-experiment, validate data normality and homogeneity of variances before applying ANOVA (α=0.05). Regression models (e.g., quadratic equations) should prioritize variables with significant F-test results and high R² values. For instance, optimal germination (80%) for papaya seeds was achieved at 2% active chlorine and a 10:200 ratio .

Q. How do temperature fluctuations affect this compound reactivity in biological assays?

Temperature rises (20–22°C) correlate with increased oxidation rates during hypochlorite-organic matter interactions. However, sustained temperatures >22°C are unlikely due to chlorine depletion. Monitor temperature hourly to avoid confounding effects. For reproducibility, maintain ambient conditions (e.g., 20°C) and account for natural degradation of active chlorine in solution .

Q. What concentration range minimizes oxidative damage to embryonic tissues during seed treatments?

Concentrations ≤4% active chlorine are generally safe for embryonic structures, while ≥6% causes significant damage. For example, papaya seeds treated with 2% hypochlorite showed 60–80% germination vs. <40% at 8%. Use viability stains (e.g., tetrazolium) post-treatment to confirm embryo integrity .

Advanced Research Questions

Q. How can solvent interactions (e.g., DMSO) distort hypochlorite concentration measurements in ROS studies?

DMSO reacts rapidly with hypochlorite (rate constant: ~10⁹ M⁻¹s⁻¹), generating artifacts in fluorescence-based assays. Control experiments should:

Q. What statistical methods resolve contradictions between predicted and observed germination rates in hypochlorite studies?

Discrepancies often arise from nonlinear oxidative degradation. Apply segmented regression models to identify inflection points (e.g., 4% chlorine threshold for papaya seeds). For data with high variance, use bootstrapping to estimate confidence intervals. In one study, regression predicted ≤40% germination, but empirical results reached 80% due to unmodeled mucilage removal efficiency .

Q. How does hypochlorite-induced mucilage removal mechanistically enhance germination?

Hypochlorite oxidizes pectinaceous mucilage, mimicking natural fermentation processes. Quantify mucilage degradation via gravimetric analysis (pre/post-treatment mass loss) or FTIR spectroscopy (C=O bond reduction at 1740 cm⁻¹). Optimal removal occurs at 2–4% active chlorine, balancing oxidation efficacy and embryo safety .

Q. What protocols mitigate hypochlorite degradation during long-term storage in experimental setups?

Active chlorine degrades 20–30% within 24 hours due to organic contamination. Stabilize solutions by:

- Storing in amber glass at 4°C.

- Adding 0.1 M NaOH to maintain pH >12.

- Replenishing chlorine concentrations daily using iodometric titration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.